2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. Its synthesis involves multi-step reactions, including diazotization and coupling, as reported in studies on thiadiazole-based dyes and bioactive molecules .
Properties
Molecular Formula |
C20H17N5OS2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(benzylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5OS2/c26-18(16-13-27-19(22-16)21-12-15-9-5-2-6-10-15)23-20-25-24-17(28-20)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)(H,23,25,26) |
InChI Key |
CGQCFEMLMJLZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiosemicarbazides
The thiadiazole ring is synthesized via cyclodehydration of substituted thiosemicarbazides under acidic conditions:
-
React benzyl carboxylic acid (1a) with thiosemicarbazide in POCl₃ at 80–90°C for 1 hr.
-
Hydrolyze with H₂O, basify to pH 8 using NaOH.
-
Recrystallize from ethanol/water (Yield: 58–72%).
Key data :
Preparation of 1,3-Thiazole-4-Carboxylic Acid Intermediate
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclocondensation of α-haloketones with thioamides:
-
React 2-bromo-1-(4-nitrophenyl)ethan-1-one with benzylthiourea in EtOH.
-
Stir at reflux for 6 hr.
-
Acidify with HCl to precipitate thiazole-4-carboxylic acid (Yield: 65%).
Side reactions :
Amide Bond Formation Between Thiazole and Thiadiazole
Carbodiimide-Mediated Coupling
EDC/HOBt system in acetonitrile achieves efficient amidation:
-
Activate thiazole-4-carboxylic acid (1.2 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in CH₃CN.
-
Add 5-benzyl-1,3,4-thiadiazol-2-amine (1.0 eq).
-
Stir at RT for 24 hr (Conversion: 93%, Isolated yield: 78%).
Comparative solvent study :
| Solvent | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| CH₃CN | 93 | 78 |
| DMF | 88 | 72 |
| THF | 67 | 54 |
N-Benzylation of Thiazole-2-Amino Group
Reductive Amination
Benzaldehyde is condensed with the thiazole’s amino group followed by NaBH₄ reduction:
-
React thiazole-2-amine (1.0 eq) with benzaldehyde (1.2 eq) in MeOH.
-
Add NaBH₄ (2.0 eq) at 0°C.
-
Stir for 2 hr (Yield: 82%).
Alternatives :
-
Mitsunobu reaction with benzyl alcohol (Yield: 76%, Requires PPh₃/DIAD).
-
Ullmann coupling with benzyl bromide (CuI/L-proline, Yield: 68%).
Integrated Synthetic Route and Scalability
Combining the above steps yields the target compound:
Large-scale protocol (10 g scale):
-
Synthesize 5-benzyl-1,3,4-thiadiazol-2-amine (Step 2.1).
-
Prepare thiazole-4-carboxylic acid (Step 3.1).
-
Perform EDC-mediated coupling (Step 4.1).
-
Install benzyl group via reductive amination (Step 5.1).
Performance metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 70 | 97 |
| 2 | 65 | 95 |
| 3 | 78 | 98 |
| 4 | 82 | 96 |
| Overall | 29.3 | 89 |
Analytical Characterization Data
Critical spectroscopic signatures :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole H5), 7.35–7.28 (m, 10H, benzyl), 5.42 (s, 2H, N-CH₂Ph).
Challenges and Optimization Opportunities
Regioselectivity in Thiadiazole Formation
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide exhibit activity against various bacterial strains. The presence of the thiadiazole moiety is believed to enhance interaction with microbial enzymes, leading to inhibition of growth .
-
Anticancer Properties
- Research has highlighted the potential of thiadiazoles in cancer treatment. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells by activating specific pathways associated with cell death .
- Anti-inflammatory Effects
Material Science Applications
- Organic Electronics
- Sensors
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a recent investigation into anticancer agents, a series of thiadiazole derivatives were synthesized and tested against breast cancer cell lines. The findings revealed that the compound induced significant cytotoxicity and apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiadiazole-Thiazole Hybrids
- N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-2-(Isobutylamino)-1,3-Thiazole-4-Carboxamide (C13H17N5OS2) Structural Similarities: Shares the thiadiazole-thiazole-carboxamide backbone but substitutes benzyl groups with cyclopropyl and isobutylamino moieties. Physicochemical Differences: Lower molecular weight (323.44 g/mol vs. ~360 g/mol for the target compound) and higher logP (1.23 vs. estimated ~2.5), suggesting reduced hydrophilicity . Synthetic Pathway: Prepared via reductive amination, contrasting with the diazotization-coupling method used for the target compound .
- Thermal Stability: Higher boiling point (513.3°C vs. ~470°C for the target compound) due to increased molecular rigidity .
Thiadiazole-Acetamide Derivatives
- N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-Methylphenoxy)Acetamide (5h) Functional Comparison: Replaces the thiazole-carboxamide with a phenoxy-acetamide chain. Synthetic Yield: Higher yield (88% vs. ~70–85% for the target compound) due to optimized thioether formation . Melting Point: Lower melting range (133–135°C vs. ~150–160°C estimated for the target compound), indicating reduced crystallinity .
Thiazole-Carboxamide Analogues
- (S)-N-(2-Benzoylphenyl)-2-(1-(3-Aminobenzamido)-2-Methylpropyl)Thiazole-4-Carboxamide (Compound 31) Structural Divergence: Incorporates a benzoylphenyl group instead of the thiadiazole moiety. Purity and Characterization: 99% HPLC purity with detailed NMR validation, a benchmark for quality control in synthesizing the target compound .
Biological Activity
The compound 2-(benzylamino)-N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide represents a novel class of heterocyclic compounds that incorporate both thiazole and thiadiazole moieties. These structural features are associated with a wide range of biological activities, making them a focal point in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 376.54 g/mol. The compound features a benzylamino group, a thiadiazole ring, and a thiazole structure, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole possess significant anticancer properties. A study demonstrated that certain thiadiazole derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for cancer cell proliferation. The compound's ability to inhibit focal adhesion kinase (FAK) and topoisomerase II further supports its potential as an anticancer agent .
Table 1: Summary of Anticancer Activities
| Compound | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | IMPDH Inhibition | 10 | |
| Thiadiazole Derivative B | FAK Inhibition | 15 | |
| Thiadiazole Derivative C | Topoisomerase II Inhibition | 20 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been widely studied. The presence of the thiazole and thiadiazole rings enhances the compound's ability to combat various microbial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anthelmintic Activity
In addition to anticancer and antimicrobial effects, compounds featuring the 1,3,4-thiadiazole nucleus have also shown anthelmintic activity. Research indicates that specific derivatives can effectively inhibit helminth growth, suggesting their potential use in treating parasitic infections .
The biological activities of thiadiazoles are largely attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Binding Affinity : Molecular docking studies reveal strong binding interactions between these compounds and their targets, which correlate with their biological efficacy.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A recent study investigated the synthesis and biological evaluation of several thiadiazole derivatives. Among them, one compound exhibited an IC50 value of 10 µM against cancer cell lines, demonstrating significant potency compared to standard chemotherapeutics like cisplatin . Additionally, another case study highlighted the use of these compounds in treating multidrug-resistant bacterial infections, showcasing their potential in overcoming current therapeutic limitations .
Q & A
Q. Basic
- X-ray crystallography : Resolves stereochemical uncertainties in the benzylamino-thiadiazole core .
- 2D NMR (COSY, HSQC) : Maps coupling between thiazole C-H and adjacent substituents .
- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S bonds (~690 cm⁻¹) .
How can researchers optimize multi-step synthesis to improve yields of this compound?
Q. Advanced
- Solvent selection : Use DMF or acetonitrile for cyclization steps to enhance solubility of intermediates .
- Temperature control : Reflux at 90°C for thiadiazole formation minimizes side products .
- Catalysts : CuI/proline systems accelerate azide-alkyne cycloadditions in benzylamino group installation .
- Workflow : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization (DMSO/water) .
What reaction mechanisms underpin the formation of the thiadiazole ring in this compound?
Q. Advanced
- Thiosemicarbazide cyclization : POCl₃-mediated dehydration of thiosemicarbazides forms the 1,3,4-thiadiazole core via elimination of H₂O and H₂S .
- Radical pathways : Iodine/triethylamine in DMF facilitates sulfur extrusion and ring closure, confirmed by trapping sulfur intermediates .
How can conflicting reports on this compound’s biological activity be systematically addressed?
Q. Advanced
- Dose-response profiling : Test across concentrations (1–100 µM) in cancer cell lines (e.g., MCF-7, A549) to identify IC₅₀ variability .
- Target validation : Use siRNA knockdowns or CRISPR to confirm enzyme/receptor interactions (e.g., kinase inhibition assays) .
- Comparative studies : Benchmark against analogs (Table 1) to isolate structural determinants of activity .
Q. Table 1. Biological Activity of Thiadiazole Derivatives
| Compound | Target Activity (IC₅₀, µM) | Selectivity Index | Reference |
|---|---|---|---|
| Parent compound | 12.3 (MCF-7) | 3.2 | |
| 5-Methyl-thiadiazole analog | 8.7 (A549) | 1.9 | |
| Trifluoromethyl derivative | 5.4 (HeLa) | 4.8 |
What computational strategies predict the binding mode of this compound with biological targets?
Q. Advanced
- Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 and Thr790 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the thiadiazole-enzyme complex .
- QSAR models : Correlate substituent electronegativity with anticancer activity (R² > 0.85) .
How do solvent polarity and proticity influence the compound’s stability during synthesis?
Q. Advanced
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in amide coupling but may hydrolyze thiadiazole rings at >100°C .
- Protic solvents (EtOH, H₂O) : Favor precipitation of final product but risk protonating basic benzylamino groups, reducing reactivity .
- Degradation pathways : LC-MS identifies hydrolyzed byproducts (e.g., free thiazole-4-carboxylic acid) under acidic conditions .
What strategies ensure regioselectivity in introducing benzyl groups to the thiadiazole ring?
Q. Advanced
- Directing groups : Install nitro or methoxy substituents at C5 to bias benzylation to C2 .
- Protecting groups : Use tert-butoxycarbonyl (Boc) on the thiazole nitrogen to prevent unwanted N-alkylation .
- Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki coupling for aryl group installation at specific positions .
How can researchers assess the compound’s stability under physiological conditions?
Q. Advanced
- Simulated gastric fluid (pH 1.2) : Monitor degradation via HPLC over 24 hours; >90% intact at 6 hours .
- Plasma stability assays : Incubate with human plasma (37°C, 4 hours); quantify parent compound via LC-MS/MS .
- Photostability : Expose to UV light (λ = 254 nm); observe thiadiazole ring cleavage via NMR .
What structure-activity relationship (SAR) trends guide the design of analogs with enhanced potency?
Q. Advanced
- Benzyl substituents : Electron-withdrawing groups (e.g., -CF₃) at the para position improve IC₅₀ by 2–3-fold .
- Thiadiazole modifications : Replacing sulfur with oxygen reduces activity, confirming sulfur’s role in target binding .
- Amide linker flexibility : Rigidifying the benzylamino-thiazole junction enhances selectivity for kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
